

# NDI-101150: A Profile of High Selectivity for MAP4K Family Kinase HPK1

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

NDI-101150 is a novel, orally available small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family.[1][2] HPK1, also known as MAP4K1, is a critical negative regulator of immune cell signaling, and its inhibition is a promising therapeutic strategy in immuno-oncology.[3][4] This technical guide provides a comprehensive overview of the selectivity profile of NDI-101150 against the MAP4K family of kinases, detailed experimental protocols for assessing this selectivity, and visualizations of the relevant signaling pathways and experimental workflows.

## Quantitative Selectivity Profile of NDI-101150

**NDI-101150** demonstrates exceptional selectivity for HPK1 over other members of the MAP4K family. This high degree of selectivity is crucial for minimizing off-target effects and ensuring a focused therapeutic action. The inhibitory activity of **NDI-101150** is summarized in the table below.



| Kinase Target | Alternative Name | Biochemical IC50<br>(nM) | Fold Selectivity vs.<br>HPK1 |
|---------------|------------------|--------------------------|------------------------------|
| HPK1          | MAP4K1           | 0.7                      | 1                            |
| GLK           | MAP4K3           | >264                     | >377                         |
| HGK           | MAP4K4           | >7000                    | >10,000                      |
| MINK          | MAP4K6           | >7000                    | >10,000                      |

Data compiled from publicly available sources.[5][6]

## **Experimental Protocols**

The determination of the kinase selectivity profile of **NDI-101150** involves a series of robust biochemical and cellular assays. The following are detailed methodologies for key experiments.

## Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

A TR-FRET based assay, such as the LanthaScreen® Eu Kinase Binding Assay, is a common method to determine the direct binding and inhibition of a compound against a purified kinase. [1][2]

Objective: To quantify the inhibitory potency (IC50) of **NDI-101150** against HPK1 and other MAP4K family kinases.

#### Materials:

- Recombinant human kinases (HPK1, GLK, HGK, MINK)
- LanthaScreen® Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- NDI-101150
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)



- ATP
- 384-well microplates
- · TR-FRET compatible plate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of NDI-101150 in DMSO. A typical starting concentration is 1 mM, followed by 3-fold or 10-fold dilutions.
- Reagent Preparation:
  - Prepare a 2X kinase/antibody mixture in Kinase Buffer.
  - Prepare a 4X tracer solution in Kinase Buffer.
  - Prepare a 4X ATP solution in Kinase Buffer.
- Assay Plate Setup:
  - $\circ$  Add 2.5  $\mu$ L of the **NDI-101150** dilution or DMSO (for control) to the appropriate wells of a 384-well plate.
  - Add 5 μL of the 2X kinase/antibody mixture to all wells.
  - Add 2.5 μL of the 4X tracer/ATP mixture to initiate the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percentage of inhibition against the logarithm of the NDI-101150 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## **Cellular Phosphorylation Assay (Flow Cytometry)**



This assay measures the ability of **NDI-101150** to inhibit the phosphorylation of a direct downstream substrate of HPK1, such as SLP-76, in a cellular context.[5][7]

Objective: To determine the cellular potency of **NDI-101150** by measuring the inhibition of HPK1-mediated phosphorylation.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line (e.g., Jurkat)
- NDI-101150
- Anti-CD3/CD28 antibodies for T-cell stimulation
- Fixation and permeabilization buffers
- Fluorescently labeled antibodies against pSLP-76 (Ser376) and cell surface markers (e.g., CD4, CD8)
- Flow cytometer

#### Procedure:

- Cell Preparation: Isolate PBMCs from healthy donors or culture the T-cell line.
- Inhibitor Treatment: Pre-incubate the cells with a dose range of **NDI-101150** for 1-2 hours.
- Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to induce HPK1 activation.
- Fixation and Permeabilization: Fix and permeabilize the cells according to standard protocols to allow for intracellular staining.
- Antibody Staining: Stain the cells with fluorescently labeled antibodies against pSLP-76 (Ser376) and cell surface markers.
- Data Acquisition: Acquire data on a flow cytometer.



 Data Analysis: Gate on the cell population of interest (e.g., CD4+ or CD8+ T-cells) and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal. Calculate the percentage of inhibition at each NDI-101150 concentration and determine the IC50 value.

## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz (DOT language), illustrate the MAP4K signaling pathway and a typical experimental workflow for evaluating **NDI-101150**.





Click to download full resolution via product page

Caption: MAP4K (HPK1) Signaling Pathway in T-Cell Activation.



Click to download full resolution via product page

Caption: Experimental Workflow for **NDI-101150** Selectivity Profiling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade PubMed







[pubmed.ncbi.nlm.nih.gov]

- 5. nimbustx.com [nimbustx.com]
- 6. nimbustx.com [nimbustx.com]
- 7. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NDI-101150: A Profile of High Selectivity for MAP4K Family Kinase HPK1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613597#ndi-101150-s-selectivity-profile-formap4k-family-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com